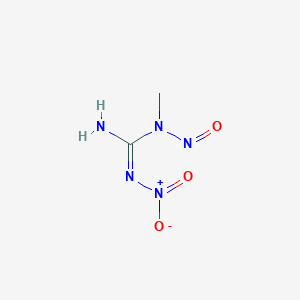
(2-Fluorophenyl) methyl cyanocarbonimidodithioate
Vue d'ensemble
Description
(2-Fluorophenyl) methyl cyanocarbonimidodithioate (FMCD) is a chemical compound that has been extensively studied for its potential use in scientific research. FMCD is a member of the class of compounds known as dithiocarbamates, which have been shown to have a wide range of biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl) methyl cyanocarbonimidodithioate is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase, as well as the induction of apoptosis in cancer cells. (2-Fluorophenyl) methyl cyanocarbonimidodithioate may also have other biological targets that have yet to be identified.
Effets Biochimiques Et Physiologiques
(2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In insecticide applications, (2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to cause paralysis and death in insects by inhibiting the activity of acetylcholinesterase. In anti-cancer applications, (2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Fluorophenyl) methyl cyanocarbonimidodithioate is its high purity and stability, which makes it suitable for use in a variety of lab experiments. However, (2-Fluorophenyl) methyl cyanocarbonimidodithioate can be toxic to humans and animals, and care must be taken when handling and disposing of it. Additionally, (2-Fluorophenyl) methyl cyanocarbonimidodithioate is not water-soluble, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on (2-Fluorophenyl) methyl cyanocarbonimidodithioate. One area of interest is the development of new insecticides based on (2-Fluorophenyl) methyl cyanocarbonimidodithioate, which could be more effective and less harmful to the environment than current insecticides. Another area of interest is the development of new anti-cancer agents based on (2-Fluorophenyl) methyl cyanocarbonimidodithioate, which could be more effective and less toxic than current chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of (2-Fluorophenyl) methyl cyanocarbonimidodithioate and to identify any other biological targets it may have.
Méthodes De Synthèse
(2-Fluorophenyl) methyl cyanocarbonimidodithioate can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with carbon disulfide and methyl iodide, followed by treatment with sodium hydroxide. Another method involves the reaction of 2-fluoroaniline with carbon disulfide in the presence of a base, followed by treatment with methyl iodide. These methods have been optimized to produce high yields of pure (2-Fluorophenyl) methyl cyanocarbonimidodithioate.
Applications De Recherche Scientifique
(2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential use as a pesticide, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects. (2-Fluorophenyl) methyl cyanocarbonimidodithioate has also been shown to have potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
[(2-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-5-3-2-4-7(8)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCJCTYNVROHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375665 | |
| Record name | (2-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl) methyl cyanocarbonimidodithioate | |
CAS RN |
152382-00-8 | |
| Record name | (2-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)












